molecular formula C6H4FNO3 B595449 5-Fluoro-6-hydroxynicotinic acid CAS No. 1526-16-5

5-Fluoro-6-hydroxynicotinic acid

Cat. No. B595449
CAS RN: 1526-16-5
M. Wt: 157.1
InChI Key: IEXXBKVOINSOFC-UHFFFAOYSA-N
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Description

5-Fluoro-6-hydroxynicotinic acid is a derivative of nicotinic acid . It’s a building block of Favipiravir, which is used for the treatment of advanced Ebola virus infection in small animal models .


Synthesis Analysis

The synthesis of fluorinated compounds has attracted attention from biologists and chemists due to their wide use in molecular imaging, pharmaceuticals, and materials . Enzymatic synthesis methods, including the direct formation of the C-F bond by fluorinase, are considered effective and promising .


Chemical Reactions Analysis

5-Fluoro-6-hydroxynicotinic acid can undergo various chemical reactions. For instance, studies on the electrophilic reactions of 5-hydroxynicotinic acid have shown that reactions are directed only to the 6 position.

Scientific Research Applications

Biocatalytic Production

Nicotinic acid dehydrogenase possesses the capability to convert nicotinic acid into 6-hydroxynicotinic acid . This compound is of significant research value as a pharmaceutical intermediate . The extraction of nicotinic acid dehydrogenase is primarily performed by strains . However, the enzyme activity of the strains reported currently is relatively low, and their potential to catalyze the production of 6-hydroxynicotinic acid is insufficient to meet industrial requirements . Through a novel high enzyme activity strain producing nicotinic acid dehydrogenase, Pseudomonas poae, it was utilized to produce 6-hydroxynicotinic acid, achieving a high yield of 155.45 g/L within 72 hours, meeting the requirements for industrial production .

Mechanism of Action

While the exact mechanism of action for 5-Fluoro-6-hydroxynicotinic acid isn’t clear, it’s known that fluorinated compounds like 5-Fluorouracil work by blocking the action of thymidylate synthase, thus stopping the production of DNA .

Safety and Hazards

5-Fluoro-6-hydroxynicotinic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

5-Fluoro-6-hydroxynicotinic acid has potential applications in the field of medicinal chemistry. It’s known for its ability to inhibit the activity of certain enzymes that play a crucial role in various biological processes. It’s also a building block of Favipiravir, indicating its potential use in antiviral therapies .

properties

IUPAC Name

5-fluoro-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXXBKVOINSOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-6-hydroxynicotinic acid

CAS RN

1526-16-5
Record name 5-fluoro-6-hydroxypyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylate (0.876 g, 5.12 mmol) in MeOH (33 mL) and water (11 mL), was added lithium hydroxide hydrate (1.074 g, 25.6 mmol). The resulting mixture was then stirred at rt for 5 h. The mixture was concentrated and the pH was adjusted to pH=5 using concentrated HCl. The mixture was then concentrated and dried in vacuo. The resulting residue was dissolved in MeOH (20 mL) and silica gel was added. The mixture was concentrated and dried. The solid mixture was then purified by silica gel flash column chromatography (30%-100% EtOAc/hexane, then 0%-100% MeOH/DCM) to give the title compound as an off-white solid. MS (ESI, positive ion) m/z: 158 (M+H).
Quantity
0.876 g
Type
reactant
Reaction Step One
Quantity
1.074 g
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One

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